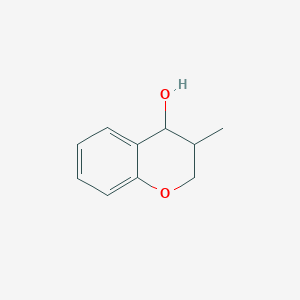
(4-Bromo-1H-indol-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1H-indol-3-YL)methanol is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1H-indol-3-YL)methanol typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide . This method yields the desired compound in high yields under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-1H-indol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-bromo-1H-indole-3-carboxaldehyde or 4-bromo-1H-indole-3-carboxylic acid.
Reduction: Formation of 4-bromo-1H-indole-3-ylmethanol or 4-bromo-1H-indole-3-ylamine.
Substitution: Formation of 4-hydroxy-1H-indole-3-ylmethanol or 4-amino-1H-indole-3-ylmethanol.
Aplicaciones Científicas De Investigación
(4-Bromo-1H-indol-3-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing cellular processes such as activation, proliferation, and apoptosis. It may also reduce oxidative stress and inhibit proinflammatory cytokines, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1H-Indol-3-yl)methanol
- (4-Methyl-1H-indol-3-yl)methanol
- (5-Fluoro-1H-indol-3-yl)methanol
Uniqueness
(4-Bromo-1H-indol-3-YL)methanol is unique due to the presence of the bromine atom at the 4-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Propiedades
IUPAC Name |
(4-bromo-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCHTQXMJNCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158748-26-5 |
Source


|
| Record name | (4-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
![N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2836255.png)

![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)
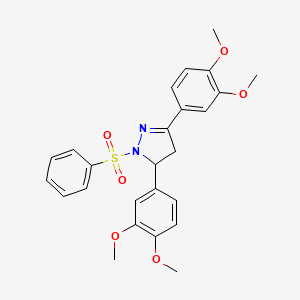
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)
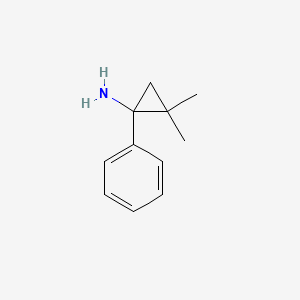
![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)
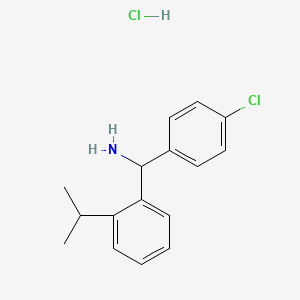
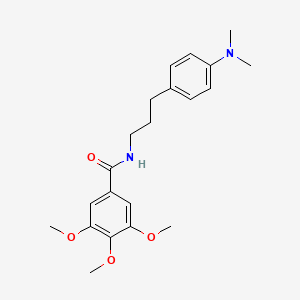
![2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B2836273.png)
